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Compound of Interest

Compound Name:
Ethyl 4-chloro-6-

methoxyquinoline-3-carboxylate

Cat. No.: B1267839 Get Quote

An In-depth Technical Guide to Ethyl 4-chloro-6-
methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, a key

intermediate in the synthesis of a wide range of biologically active compounds. This document

consolidates available data on its characteristics, synthesis, and reactivity, offering valuable

insights for its application in research and development.

Core Chemical and Physical Properties
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a polysubstituted quinoline derivative.

Its structure incorporates a reactive chloro group at the 4-position, a methoxy group at the 6-

position, and an ethyl carboxylate group at the 3-position, making it a versatile scaffold for

chemical modification.

Identifiers and General Properties
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Property Value Citation(s)

CAS Number 22931-71-1 [1]

Molecular Formula C₁₃H₁₂ClNO₃ [2]

Molecular Weight 265.69 g/mol [2]

IUPAC Name

ethyl 4-chloro-6-

methoxyquinoline-3-

carboxylate

Synonyms

4-Chloro-6-methoxyquinoline-

3-carboxylic acid ethyl ester,

GNF-Pf-3551

[1]

Physicochemical Data (Experimental and Predicted)
Direct experimental data for the physical properties of this specific compound are not widely

published. The following table includes data for its direct precursor, Ethyl 4-hydroxy-6-

methoxyquinoline-3-carboxylate, alongside computed values for the target compound.
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Property
Value
(Experimental)

Value (Predicted) Citation(s)

Melting Point (°C)
280-283 (for 4-

hydroxy precursor)
Not Available

Boiling Point (°C at

760 mmHg)

394.7 (for 4-hydroxy

precursor)
Not Available

Solubility - Soluble in DMSO

logP (Octanol-Water

Partition Coefficient)
- 3.0 - 3.65 [2][3]

Topological Polar

Surface Area (TPSA)
- 48.4 Å² [1]

Hydrogen Bond

Acceptor Count
- 4 [1]

Hydrogen Bond Donor

Count
- 0

Rotatable Bond Count - 4 [1]

Exact Mass - 265.0505709 g/mol [1]

Spectral and Analytical Data (Predicted)
While experimental spectra for this compound are not readily available in the cited literature,

the following sections describe the expected analytical signatures based on its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic

protons on the quinoline core, the ethyl ester group, and the methoxy group. The aromatic

protons would appear in the downfield region (typically 7.0-9.0 ppm). The ethyl group would

present as a quartet (for the -CH₂-) around 4.0-4.5 ppm and a triplet (for the -CH₃) around

1.0-1.5 ppm. The methoxy protons would appear as a sharp singlet around 3.9-4.1 ppm.
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¹³C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon of the

ester would be the most downfield signal (around 165-170 ppm). Aromatic carbons would

resonate in the 110-150 ppm range. The methoxy carbon would appear around 55-60 ppm,

the methylene of the ethyl group around 60-65 ppm, and the methyl of the ethyl group would

be the most upfield signal, around 14-15 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:

C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹

region.

C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just

below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z 265. The presence of a chlorine atom would result in a characteristic M+2 peak at

m/z 267 with an intensity of approximately one-third of the molecular ion peak. Common

fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester

group. Predicted m/z values for common adducts in electrospray ionization (ESI) are [M+H]⁺ at

266.05785 and [M+Na]⁺ at 288.03979.[3]

Synthesis and Reactivity
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is typically synthesized via a two-step

process starting from p-anisidine. Its primary chemical reactivity is centered on the

susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/304558
https://www.benchchem.com/product/b1267839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow
The synthesis involves a Gould-Jacobs reaction followed by chlorination.

Step 1: Cyclization (Gould-Jacobs Reaction)

Step 2: Chlorination

p-Anisidine

Diethyl 2-((4-methoxyanilino)methylidene)malonate

+

Diethyl Ethoxymethylenemalonate

Ethyl 4-hydroxy-6-methoxy-
quinoline-3-carboxylate

Heat (e.g., Dowtherm A)
~250 °C

Ethyl 4-chloro-6-methoxy-
quinoline-3-carboxylate

+

Chlorinating Agent
(e.g., POCl₃)

Click to download full resolution via product page

Synthetic pathway for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Experimental Protocol (Representative)
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Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

In a round-bottomed flask, combine equimolar amounts of p-anisidine and diethyl

ethoxymethylenemalonate.

Heat the mixture, for instance on a steam bath, for approximately 1 hour to allow the initial

condensation reaction to occur, during which ethanol is evolved.

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such

as Dowtherm A to approximately 250 °C.

Add the product from the previous step to the hot Dowtherm A.

Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization reaction.

Cool the reaction mixture, which should cause the product to precipitate.

Filter the solid product and wash with a non-polar solvent like hexanes to remove the

Dowtherm A. The resulting solid is Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Suspend the dried Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate from Step 1 in an

excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

Heat the mixture to reflux (approximately 110 °C for POCl₃) for 1-2 hours. The reaction

should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the

starting material.

After the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a

highly exothermic and hazardous step that should be performed in a well-ventilated fume

hood with appropriate personal protective equipment.

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution

or ammonium hydroxide, until the product precipitates.
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Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol or ethyl acetate) to yield pure Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Chemical Reactivity and Derivatization
The primary utility of this compound lies in the reactivity of its C4-chloro substituent, which

serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This allows for the introduction of a wide variety of functional groups at this position, leading to

diverse chemical libraries for screening.

Nucleophiles (Nu-H)

Ethyl 4-chloro-6-methoxy-
quinoline-3-carboxylate

Ethyl 4-(Nu)-6-methoxy-
quinoline-3-carboxylate

SNAr Reaction
+ Nu-H

R-NH₂ (Amines) R-SH (Thiols) R-OH (Alcohols/Phenols)

Click to download full resolution via product page

Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Applications in Research and Drug Development
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is not typically an active pharmaceutical

ingredient itself but is a critical building block for more complex molecules.[4] Its derivatives

have been investigated for a range of therapeutic applications.

Anticancer Agents: The quinoline scaffold is central to many tyrosine kinase inhibitors. This

intermediate is used in the synthesis of compounds targeting signaling pathways like

PI3K/Akt/mTOR, which are often dysregulated in cancer.
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Antimalarial Drugs: Chloroquine and other quinoline-based drugs have a long history in

treating malaria. This compound serves as a precursor for novel antimalarial agents.

Antibacterial and Antifungal Agents: The quinoline core is present in many antimicrobial

compounds. Derivatization of this intermediate can lead to new agents to combat infectious

diseases.[5]

Agrochemicals: It is also used in the development of new pesticides and herbicides.[4]

Safety and Handling
Hazard Classification: Causes serious eye irritation.[1]

Precautionary Statements: Wear protective gloves, clothing, eye protection, and face

protection. If in eyes, rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.[1]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such

as oxidizing agents.[4]

This guide serves as a foundational resource for professionals working with Ethyl 4-chloro-6-
methoxyquinoline-3-carboxylate. While comprehensive, it is crucial to consult original

research articles and safety data sheets for specific experimental and safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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